

# Spectroscopic Characterization of 5-Methylhexane-2,4-dione: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methylhexane-2,4-dione

Cat. No.: B1295391

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **5-Methylhexane-2,4-dione**. The information presented herein is curated to assist in the unequivocal identification and analysis of this  $\beta$ -dicarbonyl compound, a structural motif of interest in various chemical and pharmaceutical research domains.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **5-Methylhexane-2,4-dione**.

## $^1\text{H}$ NMR Data

Due to the tautomeric nature of  $\beta$ -dicarbonyl compounds, the  $^1\text{H}$  NMR spectrum of **5-Methylhexane-2,4-dione** will exhibit signals for both the keto and enol forms. The equilibrium between these forms is solvent and temperature-dependent. The data presented here is a predicted spectrum based on known chemical shift ranges for similar structural motifs.

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Keto Form			
H1 ( $\text{CH}_3\text{-C=O}$ )	~2.1	s	-
H3 ( $-\text{CH}_2-$ )	~3.6	s	-
H5 ( $-\text{CH}-$ )	~2.8	m	~6.9
H6, H7 ( $\text{CH}(\text{CH}_3)_2$ )	~1.1	d	~6.9
Enol Form			
H1' ( $\text{CH}_3\text{-C=C}$ )	~2.0	s	-
H3' ( $=\text{CH}-$ )	~5.5	s	-
H5' ( $-\text{CH}-$ )	~2.4	m	~6.9
H6', H7' ( $\text{CH}(\text{CH}_3)_2$ )	~1.1	d	~6.9
Enolic OH	15-17	br s	-

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum will also show distinct signals for the keto and enol tautomers.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Keto Form	
C1 ( $\text{CH}_3\text{-C=O}$ )	~30
C2 ( $\text{C=O}$ )	~203
C3 ( $-\text{CH}_2-$ )	~58
C4 ( $\text{C=O}$ )	~210
C5 ( $-\text{CH}-$ )	~48
C6, C7 ( $\text{CH}(\text{CH}_3)_2$ )	~18
Enol Form	
C1' ( $\text{CH}_3\text{-C=C}$ )	~25
C2' ( $\text{C=C-OH}$ )	~190
C3' ( $=\text{CH}-$ )	~100
C4' ( $\text{C=O}$ )	~195
C5' ( $-\text{CH}-$ )	~35
C6', C7' ( $\text{CH}(\text{CH}_3)_2$ )	~18

## Infrared (IR) Spectroscopy Data

The IR spectrum provides key information about the functional groups present.

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )	Intensity
O-H Stretch (enol, intramolecular H-bond)	3200-2500	Broad, Strong
C-H Stretch (aliphatic)	2960-2870	Medium-Strong
C=O Stretch (keto, $\beta$ -dicarbonyl)	1730-1710	Strong
C=O Stretch (enol, conjugated)	1640-1580	Strong
C=C Stretch (enol)	1580-1540	Strong
C-H Bend (aliphatic)	1470-1365	Medium

## Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) data is available from the NIST WebBook.[\[1\]](#) The fragmentation pattern is characteristic of a  $\beta$ -dicarbonyl compound.

m/z	Predicted Fragment Ion	Relative Intensity
128	[M] <sup>+</sup> (Molecular Ion)	Present
113	[M - CH <sub>3</sub> ] <sup>+</sup>	Moderate
85	[M - CH <sub>3</sub> CO] <sup>+</sup>	High
71	[CH(CH <sub>3</sub> ) <sub>2</sub> CO] <sup>+</sup>	High
43	[CH <sub>3</sub> CO] <sup>+</sup>	Very High (Base Peak)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data comparison.

## NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **5-Methylhexane-2,4-dione** is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The solution is filtered through a glass wool plug into a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Spectrometer: 500 MHz NMR Spectrometer
- Pulse Sequence: Standard pulse-acquire
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.0 s
- Spectral Width: 16 ppm

$^{13}\text{C}$  NMR Acquisition:

- Spectrometer: 125 MHz NMR Spectrometer
- Pulse Sequence: Proton-decoupled pulse-acquire
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm

## Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **5-Methylhexane-2,4-dione** is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

FTIR Acquisition:

- Spectrometer: Fourier Transform Infrared Spectrometer
- Mode: Transmission
- Resolution:  $4 \text{ cm}^{-1}$
- Number of Scans: 32
- Spectral Range:  $4000 - 400 \text{ cm}^{-1}$
- Background: A background spectrum of the clean NaCl/KBr plates is recorded prior to sample analysis.

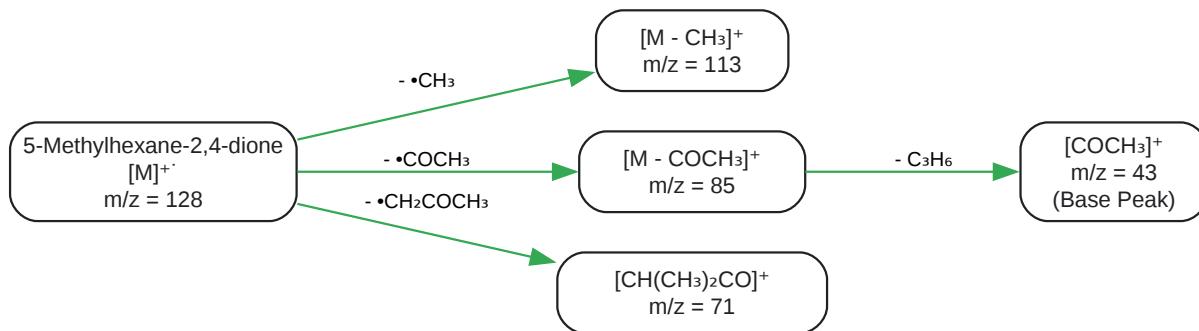
## Mass Spectrometry (MS)

Instrumentation and Conditions: The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- GC Column:  $30 \text{ m} \times 0.25 \text{ mm DB-5ms}$  capillary column
- Carrier Gas: Helium
- Inlet Temperature:  $250 \text{ }^{\circ}\text{C}$
- Oven Program: Initial temperature of  $50 \text{ }^{\circ}\text{C}$  held for 2 min, then ramped to  $250 \text{ }^{\circ}\text{C}$  at a rate of  $10 \text{ }^{\circ}\text{C/min.}$
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Analyzer: Quadrupole
- Scan Range:  $\text{m/z } 40-300$

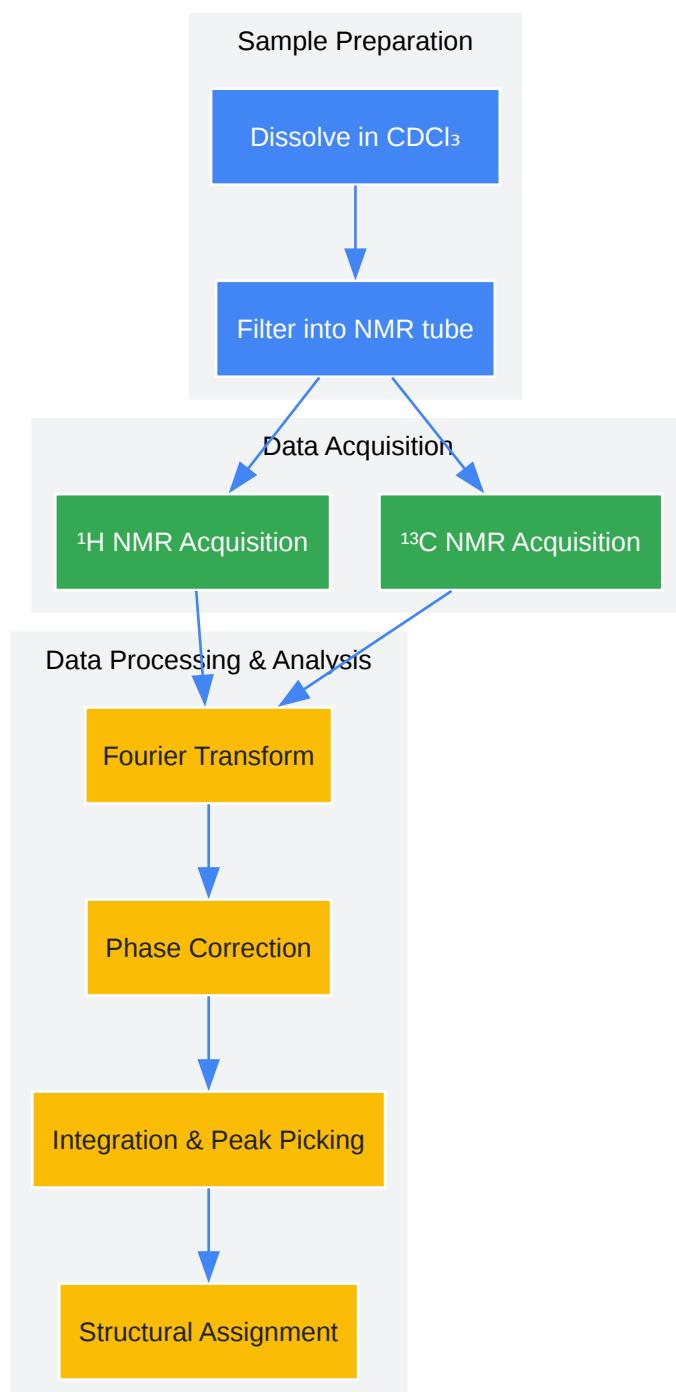
## Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **5-Methylhexane-2,4-dione**.



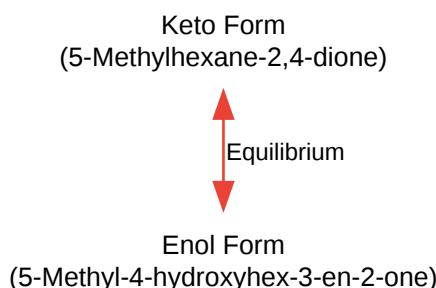
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Caption: Proposed Mass Spectrometry Fragmentation Pathway of **5-Methylhexane-2,4-dione**.



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Caption: General Workflow for NMR Spectroscopic Analysis.



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Caption: Keto-Enol Tautomerism of **5-Methylhexane-2,4-dione**.

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## References

- 1. 5-Methylhexane-2,4-dione, keto form [webbook.nist.gov]
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